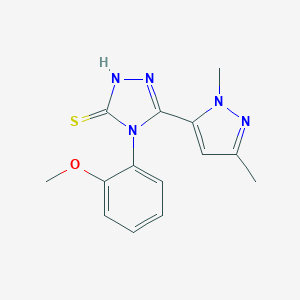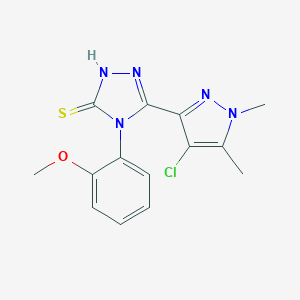![molecular formula C13H13ClN4O2S B280071 4-chloro-N-[(3-hydroxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280071.png)
4-chloro-N-[(3-hydroxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[(3-hydroxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is also known as CHCMT and belongs to the class of pyrazole derivatives.
Mecanismo De Acción
The mechanism of action of CHCMT involves its ability to inhibit the activity of enzymes that are involved in the production of inflammatory mediators. It also inhibits the activity of enzymes that are involved in the development of cancer cells. In addition, CHCMT has been found to scavenge free radicals and reduce oxidative stress.
Biochemical and physiological effects:
CHCMT has been found to modulate the expression of genes that are involved in the regulation of inflammation and cancer. It also modulates the levels of cytokines and chemokines that are involved in the immune response. Studies have also shown that CHCMT can improve mitochondrial function and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CHCMT in lab experiments is its ability to exhibit multiple therapeutic properties. This makes it a promising candidate for the development of new drugs. However, the limitations of using CHCMT in lab experiments include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on CHCMT. One of the areas of interest is the development of new drug formulations that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to understand the long-term effects of CHCMT and its potential toxicity at different doses.
Conclusion:
In conclusion, CHCMT is a promising compound that has the potential to be developed into new drugs for the treatment of various diseases. Its multiple therapeutic properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of CHCMT can be achieved through a multi-step process that involves the reaction of 4-chloro-1,3-dimethyl-5-aminopyrazole with 3-hydroxybenzoyl isothiocyanate. The resulting product is then subjected to further purification steps to obtain CHCMT in its pure form.
Aplicaciones Científicas De Investigación
CHCMT has been studied extensively for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. Research studies have also shown that CHCMT has the potential to improve cognitive function and memory.
Propiedades
Fórmula molecular |
C13H13ClN4O2S |
|---|---|
Peso molecular |
324.79 g/mol |
Nombre IUPAC |
4-chloro-N-[(3-hydroxyphenyl)carbamothioyl]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13ClN4O2S/c1-7-10(14)11(18(2)17-7)12(20)16-13(21)15-8-4-3-5-9(19)6-8/h3-6,19H,1-2H3,(H2,15,16,20,21) |
Clave InChI |
DRYOGNLVIDONQV-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC(=CC=C2)O)C |
SMILES canónico |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC(=CC=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B280002.png)

![2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280009.png)
![2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide](/img/structure/B280011.png)
![ethyl 5-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280016.png)
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B280017.png)
![5-({4-nitro-1H-pyrazol-1-yl}methyl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B280018.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B280019.png)
![1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280020.png)
![2-amino-4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280021.png)

![ethyl 5-{[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280023.png)
![ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280025.png)
![4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280026.png)
